4-(4-Methylphenyl)but-3-enenitrile
Description
4-(4-Methylphenyl)but-3-enenitrile is an unsaturated nitrile compound featuring a but-3-enenitrile backbone (C=C double bond between positions 3 and 4) substituted with a 4-methylphenyl group at position 4. This structure confers unique electronic and steric properties due to conjugation between the aromatic ring, the double bond, and the electron-withdrawing nitrile group.
Properties
CAS No. |
81981-14-8 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(4-methylphenyl)but-3-enenitrile |
InChI |
InChI=1S/C11H11N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h2,4-8H,3H2,1H3 |
InChI Key |
RZAATKIEMROFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : (E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile (CAS: 51318-50-4)
- Molecular Formula: C₁₇H₁₅NO₂
- Molecular Weight : 265.31 g/mol
- Key Features: Double bond at position 2 (but-2-enenitrile backbone). Substituents: Two phenoxy groups at position 4 and a methyl group at position 3. Enhanced steric hindrance and π-conjugation due to aromatic substituents.
- Synthesis: Uses 4-bromo-3-methyl-crotononitrile as a precursor, suggesting halogen-mediated coupling reactions .
Compound 2 : 4-(Methylsulfinyl)butanenitrile (CAS: 61121-65-1)
- Molecular Formula: C₅H₉NOS
- Molecular Weight : 131.20 g/mol
- Methylsulfinyl (-SO-CH₃) group at position 4.
Compound 3 : Ethyl (E)-3-(4-methylphenyl)but-2-enoate (CAS: 6305-61-9)
- Molecular Formula : C₁₃H₁₆O₂
- Molecular Weight : 204.26 g/mol
- Key Features: Double bond at position 2 (but-2-enoate backbone). Ester (-COOEt) instead of nitrile (-CN) functional group. Lower boiling point (158–160°C at 15 Torr) compared to nitriles due to reduced dipole interactions .
Comparative Data Table
Key Findings from Comparisons
Compound 1’s but-2-enenitrile backbone positions the double bond closer to the substituents, altering electronic delocalization .
Functional Group Impact :
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